![molecular formula C9H8BrFO2 B12065075 (2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)
(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane typically involves the reaction of 4-bromo-3-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc bromide can be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various ether or amine derivatives .
Scientific Research Applications
(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and alter biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzoic acid: Similar in structure but lacks the oxirane ring.
4-Bromo-3-fluorophenol: Precursor in the synthesis of (2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane.
Epichlorohydrin: Contains an oxirane ring but lacks the phenoxy group with bromine and fluorine substituents.
Uniqueness
This compound is unique due to the presence of both an oxirane ring and a phenoxy group with bromine and fluorine substituents.
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8BrFO2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m1/s1 |
InChI Key |
ASSVNPJYYSBDGR-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC(=C(C=C2)Br)F |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


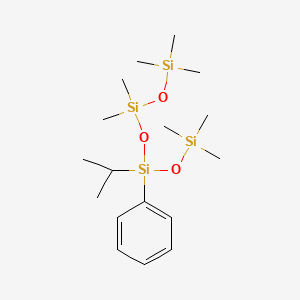
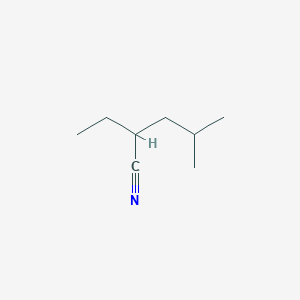

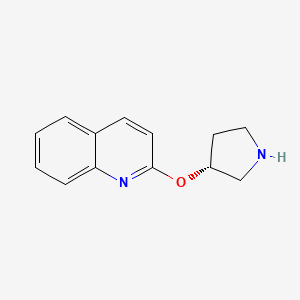

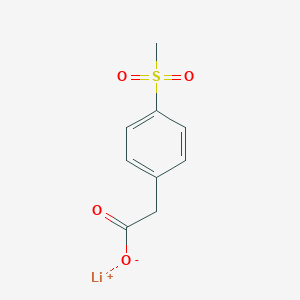


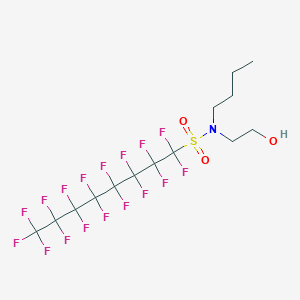




![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
